2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide

Description

Chemical Identity:

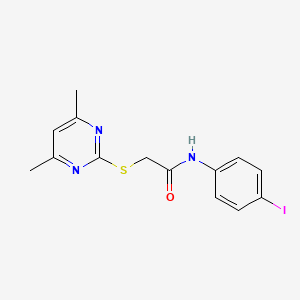

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide (CAS: 298217-99-9) is a sulfur-containing acetamide derivative with the molecular formula C₁₄H₁₄IN₃OS and a molecular weight of 399.25 g/mol . Its structure features a 4,6-dimethylpyrimidine ring linked via a thioether bond to an acetamide group, which is substituted with a 4-iodophenyl moiety. The compound’s unique iodine substitution distinguishes it from related analogs and may influence its electronic properties, steric bulk, and biological interactions.

Characterization typically employs techniques such as X-ray crystallography (using SHELX software for refinement) , NMR, and elemental analysis .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHBJQHFFFHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide typically involves the following steps:

Synthesis of 4,6-Dimethyl-2-pyrimidinylsulfanyl Chloride: : This intermediate can be synthesized by reacting 4,6-dimethyl-2-pyrimidinylamine with thionyl chloride (SOCl₂) under controlled conditions.

Reaction with 4-Iodophenylamine: : The intermediate is then reacted with 4-iodophenylamine in the presence of a base such as triethylamine (Et₃N) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Sulfanyl (Thioether) Group

-

Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone using agents like mCPBA (meta-chloroperbenzoic acid) .

-

Alkylation/Substitution : Reactivity with alkyl halides or nucleophiles under basic conditions to modify the pyrimidine ring .

Acetamide Moiety

-

Hydrolysis : Acidic or basic hydrolysis could convert the acetamide to a carboxylic acid or amine .

-

Nucleophilic Substitution : The iodine on the 4-iodophenyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 2: Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Sulfanyl | Oxidation | mCPBA, H₂O₂ | Sulfoxide/Sulfone derivatives |

| Acetamide | Hydrolysis | H₂SO₄ (aq), Δ | N-(4-Iodophenyl)amine |

| 4-Iodophenyl | Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |

Biological Activity and Downstream Effects

While direct data on this compound’s biological reactions is limited, source highlights related MEK inhibitors (e.g., ARRY-142886) with structural similarities:

-

MEK Inhibition : Pyrimidine derivatives often act as ATP-noncompetitive inhibitors, blocking ERK phosphorylation .

-

Cellular Effects : Downregulation of phospho-ERK1/2 and p-p70S6K in cancer cell lines (e.g., MV4-11, MOLM13) .

Table 3: Biological Interactions of Related Compounds

| Compound | Target | IC₅₀/EC₅₀ | Observed Effect | Source |

|---|---|---|---|---|

| ARRY-142886 | MEK1/2 | 14 nM | ERK1/2 phosphorylation inhibition | |

| AZD6244 | MEK1/2 | 14–50 nM (GI₅₀) | G0/G1 cell cycle arrest |

Stability and Compatibility

-

Thermal Stability : Likely stable up to 150°C based on synthetic protocols in source .

-

Light Sensitivity : The iodophenyl group may necessitate storage in amber containers to prevent dehalogenation .

Research Gaps and Limitations

-

Direct experimental data on this compound’s reactivity is sparse; most inferences derive from structural analogs.

-

Biological activity is hypothesized based on MEK inhibitors but requires empirical validation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For instance, compounds that target specific kinases or receptors involved in cancer cell proliferation have been identified as promising candidates for further development.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. In related studies, pyrimidine-based compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Antioxidant Activity

Preliminary biological tests have indicated that similar acetamide derivatives exhibit significant antioxidant activity. This is particularly relevant for compounds that can scavenge free radicals and reduce oxidative stress, potentially offering therapeutic benefits in conditions related to oxidative damage.

Case Study 1: Synthesis and Biological Evaluation

In one study focused on the synthesis of related compounds, researchers prepared various pyrimidine derivatives and evaluated their biological activities. The results showed that certain derivatives exhibited significant inhibition of lipid peroxidation and lipoxygenase activity, suggesting their utility as antioxidant agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a series of pyrimidine-based compounds, revealing insights into how structural variations influence biological activity. Modifications at the sulfur atom or the aromatic ring significantly affected the potency of these compounds against cancer cell lines .

Mechanism of Action

The mechanism by which 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can interact with iodine receptors, while the acetamide group can interact with enzymes and other proteins. The pyrimidinyl group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-(pyrimidinylsulfanyl)acetamides , which are studied for diverse biological activities. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Crystallographic and Conformational Analysis

- Dihedral Angles: The dihedral angle between the pyrimidine and phenyl rings in the target compound is hypothesized to differ from analogs. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibits a dihedral angle of 42.25°, stabilizing a folded conformation via intramolecular N–H⋯N hydrogen bonds .

- Hydrogen Bonding: Diaminopyrimidine derivatives form robust intermolecular hydrogen bonds (e.g., N–H⋯O and N–H⋯S) in crystal lattices, enhancing thermal stability . The target compound’s dimethylpyrimidine group likely reduces such interactions, favoring alternative packing modes.

Biological Activity

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 399.25 g/mol. Its structure features a pyrimidine ring, an iodine atom attached to a phenyl group, and an acetamide functional group, which contributes to its reactivity and biological interactions .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds similar to 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide. For instance, benzamide derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. Compounds that share structural similarities with our compound may exhibit similar mechanisms of action .

The biological activity of 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide can be attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Some studies suggest that compounds with a benzamide core can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress pathways, potentially leading to enhanced apoptosis in cancer cells through ROS accumulation .

Case Studies

- In Vitro Studies : Research involving similar compounds has demonstrated significant cytotoxicity against various cancer cell lines. For example, a study found that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong antitumor potential .

- In Vivo Studies : Animal models treated with related compounds have shown reduced tumor growth rates and improved survival rates compared to control groups. These findings suggest that the compound could be further investigated for its therapeutic potential in oncology .

Table 1: Biological Activity Overview

Q & A

What are the recommended synthetic routes for 2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting 4,6-dimethyl-2-mercaptopyrimidine with 2-chloro-N-(4-iodophenyl)acetamide in ethanol under reflux with a base like potassium hydroxide (KOH).

- Optimization Strategies :

- Yield Improvement : Stoichiometric excess of 4,6-dimethyl-2-mercaptopyrimidine (1.2 eq.) minimizes side reactions.

What crystallographic techniques are employed to determine the molecular structure, and how are data collection parameters optimized for heavy atoms like iodine?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For iodine, increase exposure time to counter high absorption (μ = 3.927 mm⁻¹).

- Absorption Correction : Apply multi-scan methods (e.g., SADABS) to mitigate absorption artifacts .

- Refinement : SHELXL2016 refines structures with anisotropic displacement parameters for iodine. The final R-factor should be <0.05 for high reliability .

How does the para-iodophenyl substituent influence molecular conformation and crystal packing compared to chloro/bromo analogs?

Advanced Research Question

The iodine atom’s size and polarizability significantly alter packing:

- Conformational Effects : In chloro analogs (e.g., N-(4-chlorophenyl) derivatives), the dihedral angle between pyrimidine and phenyl rings ranges from 42–68° . Iodine’s steric bulk may increase this angle, reducing π-π stacking.

- Intermolecular Interactions : Iodine participates in halogen bonding (C–I⋯N/O), absent in chloro/bromo analogs. This can stabilize layered packing motifs .

- Validation : Compare with Cambridge Structural Database (CSD) entries (e.g., ARARUI for chloro analogs) to identify packing trends .

What computational methods are suitable for analyzing the electronic effects of the 4-iodophenyl group on reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic perturbations:

- Charge Distribution : Iodine’s electron-withdrawing nature reduces electron density on the acetamide carbonyl, potentially lowering nucleophilicity.

- Reactivity Insights : Frontier Molecular Orbital (FMO) analysis identifies sites prone to electrophilic attack.

- Validation : Cross-correlate with experimental spectroscopic data (e.g., IR carbonyl stretching frequencies) .

How can conflicting crystallographic data on dihedral angles or hydrogen bonding be resolved?

Advanced Research Question

Conflicts arise from disorder or refinement artifacts. Mitigation strategies:

- Disorder Modeling : Use PART instructions in SHELXL to resolve overlapping atoms.

- Hydrogen Bond Validation : PLATON’s ADDSYM checks for missed symmetry, while Mercury’s hydrogen-bond analysis ensures geometric plausibility .

- Cross-Validation : Compare with NMR data (e.g., NOE correlations for proximity) or CSD statistics for similar compounds .

What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

For SAR, diversify the pyrimidine or phenyl moieties:

- Pyrimidine Modifications : Replace 4,6-dimethyl groups with amino or nitro substituents via Pd-catalyzed cross-coupling .

- Phenyl Variants : Synthesize fluoro or methoxy analogs using Ullmann coupling for C–I replacement.

- Characterization : Use HR-MS for molecular weight confirmation and SC-XRD for stereochemical assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.